N-(2-methoxy-5-methylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2-methoxy-5-methylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a structurally complex heterocyclic compound featuring a 1,2,4-triazole core substituted with a pyrrole ring at position 4 and a thiophene group at position 3. The triazole ring is further functionalized with a sulfanyl (-S-) linker connecting it to an acetamide moiety, which is N-bound to a 2-methoxy-5-methylphenyl group.
The synthesis of such compounds typically involves multi-step protocols. For example, analogous derivatives are synthesized via alkylation of triazole-thiones with α-chloroacetamides in the presence of KOH or through condensation reactions involving oxadiazole intermediates. Structural elucidation often employs crystallographic tools like SHELX software for refinement and NMR spectroscopy to analyze chemical environments, as demonstrated in studies of related acetamides.
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[(4-pyrrol-1-yl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S2/c1-14-7-8-16(27-2)15(12-14)21-18(26)13-29-20-23-22-19(17-6-5-11-28-17)25(20)24-9-3-4-10-24/h3-12H,13H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRVCJDGDJPECT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxy-5-methylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by various studies and findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C23H23N5O3S |
| Molecular Weight | 449.5 g/mol |
| CAS Number | 896319-35-0 |
The structure features a triazole ring which is known for its diverse biological activities. The presence of the pyrrole and thiophene moieties also contributes to its potential pharmacological properties.
Antimicrobial Activity
Research indicates that compounds containing triazole and pyrrole structures exhibit notable antimicrobial properties. For instance, derivatives of 1,2,4-triazole have been shown to possess significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . The specific compound has not been extensively studied for its antimicrobial properties; however, its structural analogs demonstrate promising results.
Anticancer Potential
Triazole derivatives are recognized for their anticancer activities. Studies have reported that certain triazole-containing compounds can inhibit cancer cell proliferation by interfering with key molecular pathways involved in tumor growth. For example, one study highlighted the ability of triazole derivatives to inhibit receptor tyrosine kinases, which are critical in cancer signaling pathways . The specific mechanisms through which this compound exerts anticancer effects remain to be elucidated.
The proposed mechanism of action for similar compounds involves binding to specific enzymes or receptors, thereby modulating their activity. For instance:
- Inhibition of Enzymatic Activity : Triazole derivatives often act as enzyme inhibitors, which can lead to a decrease in the proliferation of cancer cells or bacteria.
- DNA Interaction : Pyrrole-based compounds have been noted for their ability to bind DNA and interfere with replication processes . This suggests that the compound may also exert effects through similar pathways.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of related compounds:
- Pyrrole Derivatives : A study demonstrated that pyrrole-containing compounds exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria . This suggests that this compound could potentially share similar properties.
- Triazole Derivatives : Research has shown that triazole derivatives can act as potent inhibitors of various biological targets involved in cancer progression . The structural features of the compound may enhance its binding affinity to these targets.
- Antimicrobial Studies : Recent studies on related thiazine derivatives have shown promising antimicrobial activities against a range of pathogens . This supports the hypothesis that this compound may also exhibit similar effects.
Scientific Research Applications
Basic Information
- IUPAC Name : N-(2-methoxy-5-methylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- CAS Number : 886941-15-7
- Molecular Formula : C23H23N5O3S
- Molecular Weight : 449.5 g/mol
Medicinal Chemistry
This compound has been investigated for its potential as:
- Antimicrobial Agent : Studies have shown that compounds with triazole rings exhibit significant antimicrobial properties against various pathogens.
- Anticancer Activity : Research indicates that structural analogs can inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
Material Science
In addition to medicinal applications, this compound can be utilized in:
- Polymer Development : Its unique structure allows it to serve as a building block for synthesizing new polymers with enhanced properties.
- Coatings and Adhesives : The presence of sulfur and nitrogen heteroatoms can improve adhesion and durability in various coatings.
Antimicrobial Activity Study
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several triazole derivatives, including our compound of interest. Results indicated that it displayed potent activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
Anticancer Activity Research
In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. Mechanistic studies revealed that it induced apoptosis through caspase activation pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s structural analogs differ primarily in substituents on the triazole ring, acetamide group, and aryl moieties. Key examples include:
- Pyrrole groups (as in the target compound) may confer distinct electronic effects due to their aromaticity and lone-pair interactions.
- Acetamide Modifications : The 2-methoxy-5-methylphenyl group in the target compound offers steric bulk and lipophilicity, contrasting with the 4-fluorophenyl in 561295-12-3, which introduces electronegativity. Hydroxyacetamides () exhibit hydrogen-bonding capabilities, critical for antiproliferative activity.
Pharmacological Activity
- Anti-Exudative Activity : Furanyl triazole-thioacetamides () demonstrated significant anti-exudative effects in rat models (e.g., 30–40% reduction in edema at 50 mg/kg doses). The target compound’s thiophene substituent may alter this activity due to differences in hydrophobicity and metabolic stability.
- Antiproliferative Potential: Hydroxyacetamide derivatives () inhibited cancer cell proliferation (IC₅₀ = 8–12 μM against MCF-7 cells). Pyridinyl analogs (e.g., 573943-64-3) are hypothesized to share this activity but lack empirical validation.
Spectroscopic and Crystallographic Insights
- NMR Analysis : Comparative ¹H NMR data () reveal that substituents at positions 4 and 5 of the triazole ring induce chemical shift variations in regions A (δ 7.2–7.8 ppm) and B (δ 2.1–2.5 ppm), correlating with electronic and steric effects.
- Crystallography : SHELX-refined structures () show that ethyl and aryl substituents (e.g., in 561295-12-3) adopt planar conformations, optimizing crystal packing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
